molecular formula C13H22ClNO2 B1481392 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2097994-71-1

2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1481392
CAS No.: 2097994-71-1
M. Wt: 259.77 g/mol
InChI Key: KOEZBGAHUXLFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s structure would be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy .


Synthesis Analysis

The synthesis of a similar compound would likely involve several steps, each of which would need to be optimized for yield and purity .


Molecular Structure Analysis

Techniques like X-ray crystallography could be used to determine the compound’s molecular structure .


Chemical Reactions Analysis

The compound’s reactivity could be tested with various reagents to determine its chemical properties .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, would be determined .

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the synthesis of bispiroheterocyclic systems, like those involving 1-oxa-4-thiaspiro[4.4]nonan-2-one and related compounds, for potential use as antimicrobial agents. These derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms, comparing favorably with tetracycline, a known antimicrobial compound (Al-Ahmadi, 1996).

Anticonvulsant Activity

Several studies have synthesized and tested various derivatives of 2-azaspiro[4.4]nonane and related structures for their anticonvulsant activity. These include N-phenyl- and N-benzyl-derivatives which have shown significant activity in electroshock and metrazole tests, suggesting their potential in treating convulsions (Obniska et al., 2006).

Synthesis of Spiroheterocyclic Pyrylium Salts

Research into the synthesis of new spiroheterocyclic pyrylium salts, related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, has been conducted. These compounds have been tested for their antimicrobial properties, offering a new avenue for the development of antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Applications in Organic Synthesis

Studies in organic synthesis have explored the use of related compounds as synthons or precursors for the synthesis of various structures, like 1,7-dioxaspiro[4.4]nonanes. These structures are present in a wide series of natural products and their synthesis offers potential applications in various chemical industries (Alonso et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action could be studied using biochemical assays .

Safety and Hazards

The compound’s safety profile would be evaluated through toxicity studies .

Future Directions

Future research might involve optimizing the compound’s synthesis, studying its mechanism of action in more detail, or testing its activity in biological systems .

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11(8-17-2)13(9-15)5-3-4-6-13/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEZBGAHUXLFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCCC2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.